2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate
Overview
Description
2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate is a chemical compound with the molecular formula C6H5F5O2 . It is used in the synthesis of low refractive index polymers, which are transparent and have low surface tension . These polymers are often used as cladding layers in optical waveguides .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorinated propyl group attached to an acrylate group . The average mass of the molecule is 204.095 Da, and the mono-isotopic mass is 204.020966 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 134.0±35.0 °C at 760 mmHg, and a vapor pressure of 8.2±0.2 mmHg at 25°C . It has a flash point of 34.7±20.8 °C and an index of refraction of 1.350 . The molecule has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications
Battery Technology
- Safe Electrolytes for Lithium-Ion Batteries: A study by Liu et al. (2016) introduced a new mixture involving a variant of tetrafluoropropyl ether as a safe electrolyte for lithium-ion batteries. This mixture demonstrated higher safety and better wettability to separators and electrodes than conventional electrolytes.
Surface Modification
- Fluorinated Polymers for Surface Modification: Suzuki et al. (2008) explored the adsorption of fluorinated polymers, including poly(2,2,3,3-tetrafluoropropyl acrylate), onto poly(tetrafluoroethylene) (PTFE) substrates. This method modifies the surface properties of chemically inert PTFE, creating surfaces with switchable hydrophobic-hydrophilic properties (Suzuki et al., 2008).
Polymer Synthesis
- Preparation of Tetrafluoropropyl Acrylate: Wang Yue-chuan (2004) described the preparation process of tetrafluoropropyl acrylate (TFPA) by esterification, optimizing factors like polymerization retarder and reaction duration for improved yield (Wang Yue-chuan, 2004).
Repellent Properties
- Vinylidene Fluoride-Containing Polyacrylates: A study by Huang et al. (2007) focused on synthesizing fluorinated polyacrylates with vinylidene fluoride (VDF) side groups. These polymers exhibited similar water and oil repellency to those with long perfluorooctyl groups, suggesting their potential as alternative repellent agents.
Lithium-Sulfur Batteries
- Fluorinated Electrolyte in Lithium-Sulfur Batteries: Azimi et al. (2013) investigated the use of a fluorinated compound, including tetrafluoropropyl ether, as an electrolyte solvent in lithium-sulfur batteries. This led to improved capacity retention and suppressed the shuttling effect (Azimi et al., 2013).
Biodegradation Studies
- Fluoroacrylate Polymer Biodegradation: Russell et al. (2008) studied the biodegradation potential of a fluoroacrylate polymer in aerobic soils, providing insights into its environmental impact and degradation process (Russell et al., 2008).
Mechanism of Action
Target of Action
It is known that this compound is used in scientific research due to its unique chemical properties.
Mode of Action
The mode of action of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate involves its participation in the reversible addition-fragmentation chain transfer (RAFT) polymerization . This process involves the addition of the compound to a growing polymer chain, followed by the fragmentation of this chain, which allows for the transfer of the compound to another polymer chain .
Biochemical Pathways
It is known that this compound is involved in the raft polymerization process , which is a key pathway in the field of polymer chemistry.
Pharmacokinetics
It is known that this compound has a molecular weight of 204095 Da , which may influence its bioavailability.
Result of Action
It is known that this compound is involved in the raft polymerization process , which can result in the formation of polymers with controlled structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and light . For example, the RAFT polymerization process in which this compound is involved can occur under both thermal conditions and light irradiation .
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 2-fluoroprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5O2/c1-3(7)4(12)13-2-6(10,11)5(8)9/h5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPSTBSKXWPLKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OCC(C(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96250-38-3 | |
Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96250-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60242181 | |
Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60242181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96250-37-2 | |
Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096250372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60242181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 96250-37-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges arise when analyzing residual 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate in polymers, and how does the research address them?
A1: Analyzing residual monomers like FN-1 in polymers using gas chromatography presents challenges due to potential peak overlaps with solvents used for sample preparation. The research tackles this by meticulously selecting solvents with appropriate retention times. For instance, when analyzing FN-1 and 2,2,3,3-tetrafluoropropyl methacrylate (MN-1) copolymer, acetone was determined as the optimal solvent due to its shorter retention time compared to the target monomers, preventing interference during separation on a dioctyl sebacate column. [] This highlights the importance of solvent selection for accurate quantification of residual monomers in polymer analysis.
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